molecular formula C14H9N3 B12286012 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B12286012
M. Wt: 219.24 g/mol
InChI Key: DDQDUFTYIVPAMB-UHFFFAOYSA-N
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Description

1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-C]pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 1H-pyrrolo[2,3-C]pyridine.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction where 2-bromopyridine is coupled with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the desired this compound.

Chemical Reactions Analysis

1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydrogen gas with metal catalysts for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with proteins and enzymes.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.

    Industrial Applications: Although not widely documented, the compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(5-ethynylpyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H9N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h1,3-10H

InChI Key

DDQDUFTYIVPAMB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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